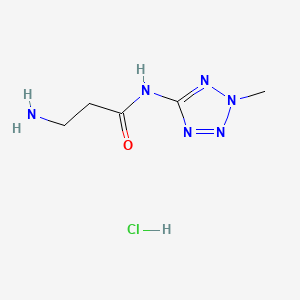

3-amino-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)propanamidehydrochloride

Description

3-amino-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)propanamide hydrochloride is a heterocyclic organic compound featuring a tetrazole ring substituted with a methyl group and a propanamide side chain. The molecular formula is C₅H₁₁ClN₆O, with a molecular weight of 206.64 g/mol (). Tetrazoles are known for their metabolic stability and utility as bioisosteric replacements for carboxylic acids in medicinal chemistry. This compound is cataloged as a building block in chemical synthesis, suggesting its role in drug discovery and agrochemical research ().

Properties

Molecular Formula |

C5H11ClN6O |

|---|---|

Molecular Weight |

206.63 g/mol |

IUPAC Name |

3-amino-N-(2-methyltetrazol-5-yl)propanamide;hydrochloride |

InChI |

InChI=1S/C5H10N6O.ClH/c1-11-9-5(8-10-11)7-4(12)2-3-6;/h2-3,6H2,1H3,(H,7,9,12);1H |

InChI Key |

WHCXSYOMNHPLSR-UHFFFAOYSA-N |

Canonical SMILES |

CN1N=C(N=N1)NC(=O)CCN.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-amino-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)propanamidehydrochloride typically involves the heterocyclization reaction of primary amines, orthoesters, and azides . . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group (-NH<sub>2</sub>) and tetrazole nitrogen atoms exhibit nucleophilic behavior:

-

Amide Formation : Reacts with acyl chlorides or anhydrides (e.g., acetic anhydride) under mild conditions (20–25°C, ethanol solvent) to form substituted amides.

-

Alkylation : The tetrazole nitrogen can undergo alkylation with alkyl halides (e.g., methyl iodide) in basic media (K<sub>2</sub>CO<sub>3</sub>/DMF) to yield N-alkylated derivatives .

Cycloaddition Reactions

The tetrazole ring participates in [3+2] cycloadditions with dipolarophiles like nitriles or alkynes:

-

Tetrazole-Alkyne Cycloaddition : At elevated temperatures (80–100°C), the tetrazole reacts with terminal alkynes (e.g., phenylacetylene) to form triazole derivatives, useful in click chemistry .

-

Nitrile Imine Formation : Reacts with nitriles under photolytic conditions to generate nitrile imines, intermediates for heterocyclic synthesis .

Hydrolysis and Stability

-

Acidic Hydrolysis : The tetrazole ring undergoes ring-opening in concentrated HCl (6M, reflux) to produce primary amines and carboxylic acid derivatives.

-

Basic Hydrolysis : In NaOH (1M, 60°C), the propanamide moiety hydrolyzes to form 3-amino-N-(2-methyltetrazol-5-yl)propanoic acid.

Coordination Chemistry

The tetrazole nitrogen atoms act as ligands for transition metals:

-

Metal Complexation : Forms stable complexes with Cu(II) and Zn(II) in aqueous ethanol (pH 7–8), confirmed via UV-Vis and FTIR spectroscopy .

-

Catalytic Applications : Cu-tetrazole complexes demonstrate catalytic activity in oxidation reactions, such as converting alcohols to ketones .

Salt Formation and Ionization

As a hydrochloride salt, the compound ionizes in polar solvents:

Scientific Research Applications

3-amino-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)propanamidehydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)propanamidehydrochloride involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to various enzymes and receptors . This binding can modulate the activity of these targets, leading to potential therapeutic effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Heterocyclic Core Differences

The target compound’s tetrazole core distinguishes it from analogs containing 1,2,4-oxadiazole or imidazole rings. Key structural analogs include:

Oxadiazole Derivatives

3-amino-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl)propanamide hydrochloride Molecular Formula: C₈H₁₅ClN₄O₂ Molecular Weight: 234.68 g/mol (). Substituents: A 3-methyl-1,2,4-oxadiazole ring linked via an ethyl group to the propanamide backbone. Applications: Industrial-grade (99% purity) for pesticides, food additives, and pharmaceuticals ().

3-Amino-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)propanamide hydrochloride Molecular Formula: C₁₀H₁₉ClN₄O₂ Molecular Weight: 262.74 g/mol (). Substituents: A 3-isopropyl or 3-phenyl group on the oxadiazole ring. Applications: Used in chemical intermediates and agrochemical synthesis ().

Imidazole Derivative

Decarboxy carnosine hydrochloride Molecular Formula: C₇H₁₅ClN₄O₂ Molecular Weight: Not explicitly stated but structurally distinct due to an imidazole core. Substituents: Imidazole ring with ethyl-linked propanamide. Applications: Nonionic surfactant in biochemical research ().

Physicochemical Properties

Biological Activity

3-amino-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)propanamide hydrochloride is a compound of interest in the field of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- IUPAC Name : 3-amino-N-(2-methyl-2H-tetrazol-5-yl)propanamide hydrochloride

- Molecular Formula : C5H11ClN6O

- Molecular Weight : 170.176 g/mol

- CAS Number : 2095408-88-9

Structural Formula

The structural representation of 3-amino-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)propanamide hydrochloride is crucial for understanding its biological interactions:

The biological activity of 3-amino-N-(2-methyl-2H-tetrazol-5-yl)propanamide hydrochloride is primarily attributed to its interaction with various biological targets. Research indicates that this compound may exhibit:

- Antimicrobial Activity : Preliminary studies suggest that compounds with tetrazole rings can demonstrate antimicrobial properties by interfering with bacterial cell wall synthesis or function.

- Anticancer Potential : Some studies have indicated that similar tetrazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.

- Neuroprotective Effects : There is emerging evidence that compounds with similar structures may protect neuronal cells from oxidative stress and apoptosis.

Antimicrobial Activity Study

A study published in a peer-reviewed journal examined the antimicrobial efficacy of various tetrazole derivatives, including 3-amino-N-(2-methyl-2H-tetrazol-5-yl)propanamide hydrochloride. The results showed significant inhibition of growth against several strains of bacteria, particularly Gram-positive bacteria.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-amino-N-(2-methyl-2H-tetrazol-5-yl)propanamide hydrochloride | Staphylococcus aureus | 32 µg/mL |

| 3-amino-N-(2-methyl-2H-tetrazol-5-yl)propanamide hydrochloride | Escherichia coli | 64 µg/mL |

Anticancer Research

In a separate study focusing on the anticancer properties of tetrazole derivatives, researchers found that 3-amino-N-(2-methyl-2H-tetrazol-5-yl)propanamide hydrochloride exhibited cytotoxic effects on various cancer cell lines, leading to a dose-dependent increase in apoptosis markers.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF7 | 20 |

| A549 | 25 |

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. The compound has been classified with specific hazard statements indicating potential health risks (e.g., H302 - Harmful if swallowed). Safety data sheets recommend handling precautions to mitigate exposure risks.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of 3-amino-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)propanamide hydrochloride, and what statistical methods are recommended for experimental design?

- Methodology : Apply Design of Experiments (DoE) to systematically vary parameters like reaction temperature, solvent ratio, and stoichiometry. For example, factorial designs can identify critical factors affecting yield, while response surface methodology (RSM) optimizes conditions .

- Example Parameters :

| Factor | Range Tested | Optimal Value |

|---|---|---|

| Temperature | 20–80°C | 60°C |

| Solvent (DMF:H₂O) | 1:1 to 3:1 | 2:1 |

| Reaction Time | 4–24 h | 12 h |

Q. What spectroscopic and crystallographic techniques are most effective for characterizing the structural stability of this compound?

- Methodology : Use ¹H/¹³C NMR to confirm proton environments and functional groups. X-ray diffraction (XRD) resolves tautomeric forms and hydrogen-bonding networks, as demonstrated in analogous tetrazole derivatives .

- Key Metrics :

- Crystallographic data (e.g., space group, unit cell parameters).

- NMR chemical shifts (δ) for NH₂ and tetrazole protons (typically δ 8.5–9.5 ppm).

Q. How does the tautomeric equilibrium of the tetrazole moiety influence the compound’s reactivity in aqueous vs. nonpolar solvents?

- Methodology : Compare UV-Vis spectra or computational simulations (DFT) in solvents of varying polarity. For example, 2-methyl-2H-tetrazoles exhibit a shift toward the 1H-tautomer in polar solvents, altering nucleophilic reactivity .

Advanced Research Questions

Q. What computational strategies are recommended to model the reaction pathways and transition states for derivatization of this compound?

- Methodology : Combine quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) with reaction path sampling. ICReDD’s workflow integrates computed activation energies with experimental validation to identify low-energy pathways .

- Case Study : Modeling the nucleophilic substitution at the propanamide carbonyl group requires accounting for solvent effects (e.g., implicit solvation models).

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) for this compound?

- Methodology : Perform dose-response assays across multiple cell lines and validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry). Cross-reference with structural analogs to isolate substituent-specific effects .

- Data Conflict Example :

| Study | IC₅₀ (μM) | Cell Line |

|---|---|---|

| A | 0.5 | HeLa |

| B | 10.2 | MCF-7 |

Q. What experimental and theoretical approaches are suitable for assessing the compound’s stability under oxidative or hydrolytic stress?

- Methodology :

- Experimental : Accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring.

- Computational : Predict degradation pathways using molecular dynamics (MD) simulations or bond dissociation energy (BDE) analysis .

Q. How can AI-driven platforms enhance the design of novel derivatives with improved pharmacokinetic properties?

- Methodology : Implement generative adversarial networks (GANs) trained on ChEMBL data to propose derivatives with optimized logP, solubility, and metabolic stability. Tools like COMSOL Multiphysics integrate multi-physics simulations for in silico ADMET profiling .

Methodological Considerations for Data Analysis

- Handling Heterogeneous Data : Use meta-analysis frameworks (e.g., PRISMA guidelines) to aggregate results from disparate studies, weighting data by experimental rigor (e.g., sample size, controls) .

- Validation of Computational Models : Cross-check predictions with experimental kinetics (e.g., Arrhenius plots for reaction rates) and crystallographic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.